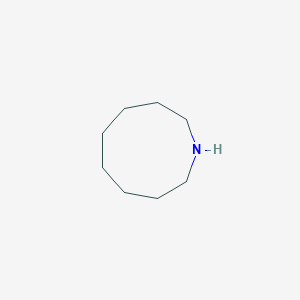

Octamethyleneimine

概要

説明

Synthesis Analysis

The synthesis of poly(octamethylene succinate) (POS) and related polymers has been explored through various methods. In one study, POS was synthesized from succinic acid and 1,8-octanediol using a melt polycondensation method, resulting in a high weight-average molecular weight of 1.05 × 10^5 g/mol . Another approach involved a two-step enzymatic polymerization strategy for synthesizing POS, which utilized an immobilized Pseudozyma antarctica lipase B. This method allowed for the production of prepolymers with varying molecular weights, which were then further polymerized to achieve higher molecular weights, up to 19,800 g/mol . These methods highlight the versatility and adaptability of the synthesis processes for octamethylene-based polymers.

Molecular Structure Analysis

The molecular structure of octamethylene-bridged derivatives has been studied, revealing interesting strain effects and deformations. For instance, the synthesis and photochemical generation of octamethylene-bridged 1,3-cyclohexadiene and bicyclo[3.1.0]hexene derivatives showed that the orientation of the octamethylene bridge can generate strain effects, as observed in the twisted double bond and the deformation of the six-membered ring from an ideal boat conformation . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving octamethyleneimine itself, the studies on the synthesis and polymerization of octamethylene-based polymers imply that these compounds can undergo various chemical reactions typical for polyesters and olefins, such as polycondensation and photochemical reactions . These reactions are fundamental to the creation of the polymers and their subsequent material properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of POS and related polymers have been extensively studied. POS is described as a semicrystalline polyester with a glass transition temperature of -53 °C and an equilibrium melting point temperature of 72.5 °C . The crystallization behavior of poly(octamethylene oxide) was investigated, showing that crystallinity decreases with increasing molecular weight and that the crystallization temperature coefficient can be explained by three-dimensional nucleation theory . The mechanical properties of POS, such as Young's modulus, tensile strength, and elongation at break, indicate its potential as a packing material . These properties are influenced by the molecular weight and crystallization behavior of the polymers.

科学的研究の応用

1. Risk Assessment in Consumer Products

Octamethylcyclotetrasiloxane (D4), related to Octamethyleneimine, is used in consumer silicone-based polymers and products. Its global risk assessment, considering its specific pharmacokinetic behaviors like high lipophilicity and volatility, is significant for understanding exposure routes and potential health effects (Gentry et al., 2017).

2. Material Science and Polymer Research

Studies on polypropylene–polyhedral oligomeric silsesquioxanes (POSS) nanocomposites, where octamethylene variants are considered, highlight the influence of functionalization on the thermal and morphological characteristics of polypropylene-based nanocomposites. Such research is vital for developing advanced materials with specific properties (Fina et al., 2005).

3. Biomedical Applications and Biocompatibility

Poly(octamethylene citrate) (POC), a citrate-based polymer, shows promise in orthopedic regenerative engineering. The cytocompatibility of its monomers, including 1,8-Octanediol, is essential for safe biomedical applications. Research in this area ensures the safe use of these materials in medical contexts (Ma et al., 2018).

4. Drug Delivery and Sorption Properties

The synthesis of poly(1,8-octamethylene citrate) materials modified with cyclodextrins highlights their potential in drug delivery. These materials exhibit enhanced sorption properties, making them suitable for controlled drug release applications (Kasprzyk et al., 2020).

5. Environmental Toxicology

Research on octamethylcyclotetrasiloxane (D4) in environmental toxicology assesses its bioaccumulation and estrogenic activity. Understanding its environmental impact and interaction with biological systems is crucial for assessing its safety and regulatory compliance (He et al., 2003).

Safety and Hazards

特性

IUPAC Name |

azonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-4-6-8-9-7-5-3-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHDCQLCSOWVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCNCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205179 | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perhydroazonine | |

CAS RN |

5661-71-2 | |

| Record name | Octahydro-1H-azonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydroazonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhydroazonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

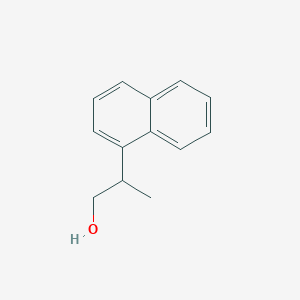

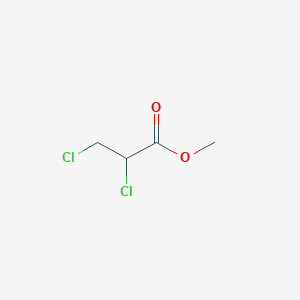

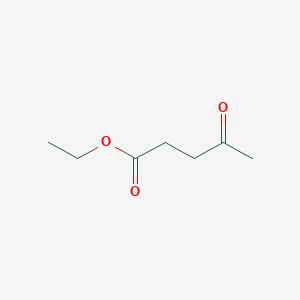

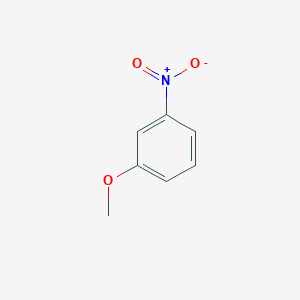

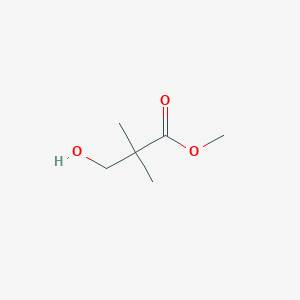

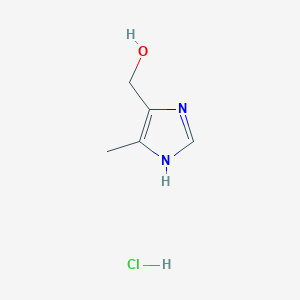

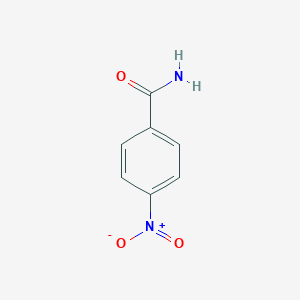

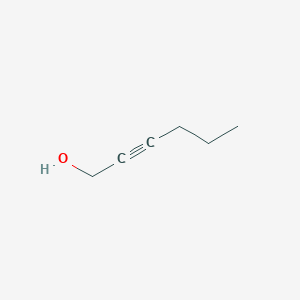

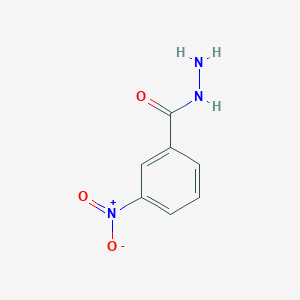

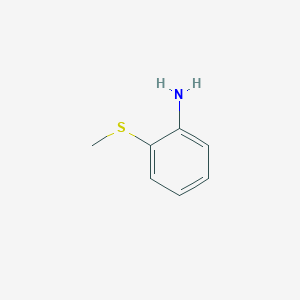

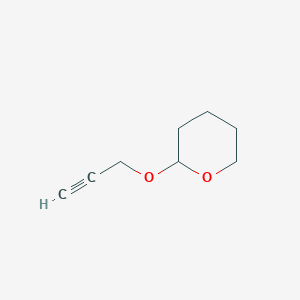

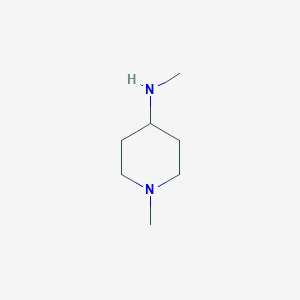

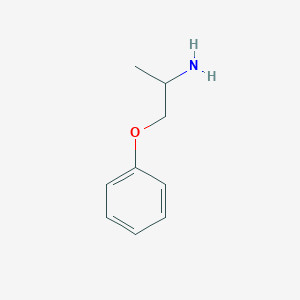

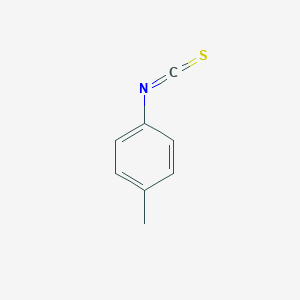

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Azacyclononane has the molecular formula C8H17N and a molecular weight of 127.23 g/mol. Specific spectroscopic data, such as NMR and IR, would require further investigation and analysis beyond the scope of these articles.

A: Azacyclononane serves as a versatile building block for synthesizing larger, more complex molecules. For instance, it has been used in the preparation of oxonanes and azonanes through a procedure involving Birch reduction, selective hydrogenation, and oxidation. [, ] Additionally, it acts as a precursor in synthesizing substituted beta-amino ketones and alpha-amino alcohols via the Mannich reaction. []

A: Research indicates that Azacyclononane exhibits conformational flexibility. Electron spin resonance (ESR) studies of nitroxide radicals derived from Azacyclononane reveal a complex alternating line-width effect in their spectra, suggesting conformational effects within the medium-sized ring. [] This flexibility is further supported by crystallographic studies of metal complexes where the ligand adopts strained conformations to accommodate the coordination geometry of the metal ion. []

A: Azacyclononane can act as a ligand, forming complexes with various metal ions. For example, it forms complexes with iron in both its +2 and +3 oxidation states. [] In the case of palladium(II), it coordinates through both nitrogen and sulfur donor atoms, forming a complex with a distorted tetrahedral geometry. [] This complexation behavior is also observed with silver(I) ions, with the stability of the complexes primarily dictated by the number of sulfur donor atoms in the ligand. []

A: Derivatives of Azacyclononane, specifically those with oligo(benzoate) functionalities, have been investigated for their liquid crystal properties. These derivatives can display various mesophases, including nematic, smectic, and even columnar hexagonal phases near room temperature. [] These characteristics make them potentially suitable for applications in areas like displays and sensors.

A: Yes, Azacyclononane plays a crucial role in the synthesis of various natural products, particularly alkaloids. For example, it is a key intermediate in the total synthesis of Lycopodium alkaloids like palhinine A, palhinine D, and their C3-epimers. [, ] It is also crucial in the synthesis of fawcettimine and lycoposerramine-B, highlighting its significance in constructing the azonane framework present in these alkaloids. []

ANone: A variety of analytical methods are employed to characterize and quantify Azacyclononane and its derivatives. These include:

- X-ray crystallography: Used to determine the three-dimensional structure of Azacyclononane derivatives and their metal complexes. [, , , ]

- Electron spin resonance (ESR) spectroscopy: Provides insights into the conformational dynamics of Azacyclononane-derived radicals. []

- Nuclear magnetic resonance (NMR) spectroscopy: Useful for characterizing the structure and studying the interactions of Azacyclononane derivatives with metal ions. []

- High-performance liquid chromatography (HPLC): Employed to separate and quantify Azacyclononane oligomers that migrate from food packaging materials. []

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and quantify volatile compounds, including Azacyclononane derivatives, that migrate from packaging materials. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。